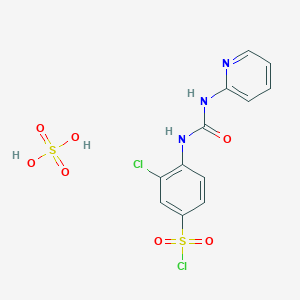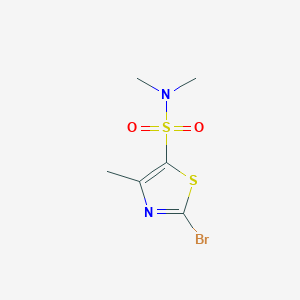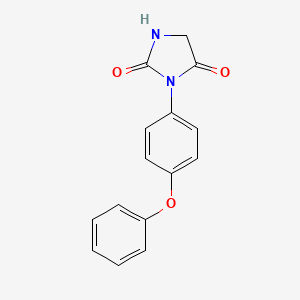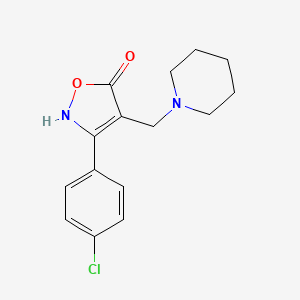
2,4-Dimethyl-1H-imidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1H-imidazol-5-amine hydrochloride is a white crystalline solid that is stable at room temperature. It is soluble in water and some organic solvents. This compound is often used as an intermediate in organic synthesis, facilitating the creation of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride typically involves the reaction of 2,4-Dimethyl-1H-imidazol-5-amine with hydrochloric acid. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions may produce various substituted imidazoles .
Scientific Research Applications
2,4-Dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in the study of biological processes and pathways.
Industry: The compound is used in the production of functional materials and agrochemicals .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride
- 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride
Comparison: 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. For example, the position of the methyl groups can influence the compound’s ability to interact with specific molecular targets, making it more or less effective in certain applications .
Properties
Molecular Formula |
C5H10ClN3 |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
2,5-dimethyl-1H-imidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-3-5(6)8-4(2)7-3;/h6H2,1-2H3,(H,7,8);1H |
InChI Key |
WIMSKLMREFOANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


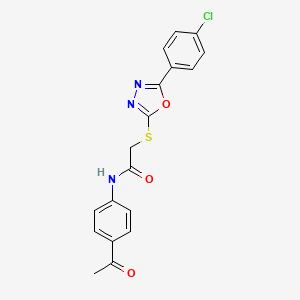
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
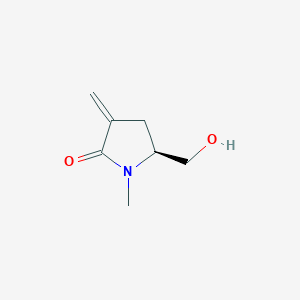


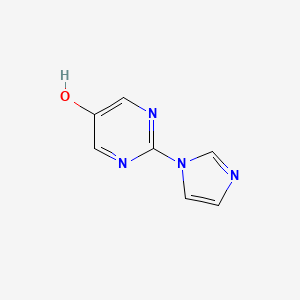

![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
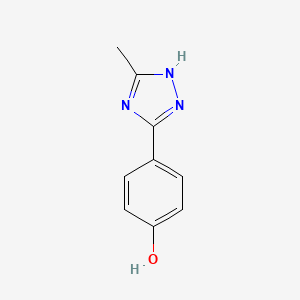
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
